molecular formula C19H24N6O3 B2517596 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 585556-05-4

8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2517596
CAS No.: 585556-05-4
M. Wt: 384.44
InChI Key: WILVAFPPCXBQGR-UHFFFAOYSA-N
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Description

8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24N6O3 and its molecular weight is 384.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to the specified chemical have been synthesized and characterized for their interactions with biological targets. For example, Lacivita et al. (2009) synthesized a series of long-chain 1-(2-methoxyphenyl)piperazine derivatives displaying high to moderate 5-HT1A receptor affinity and good fluorescence properties, aiming to visualize 5-HT1A receptors overexpressed in CHO cells via fluorescence microscopy (Lacivita et al., 2009).

Biological Activity

Several studies have explored the biological activities of compounds structurally related to the specified chemical, focusing on their potential therapeutic applications. For example, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives showing significant inhibitory activity on COX-2 selectivity and analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Pharmacological Evaluation

Compounds akin to the mentioned chemical have been evaluated for their pharmacological properties, including their potential as ligands for serotonin and dopamine receptors, which could lead to applications in treating neurological and psychiatric disorders. Chłoń-Rzepa et al. (2015) synthesized a series of arylpiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione, determining their affinity for serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2) receptors, aiming at potential antidepressants and/or antipsychotics (Chłoń-Rzepa et al., 2015).

Antimicrobial Activity

Konduri et al. (2020) focused on synthesizing novel purine linked piperazine derivatives as potent inhibitors of Mycobacterium tuberculosis, targeting MurB to disrupt the biosynthesis of the peptidoglycan and exert antiproliferative effects. This study highlights the application of similar compounds in antimicrobial research (Konduri et al., 2020).

Properties

IUPAC Name

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3/c1-22-17-16(18(26)23(2)19(22)27)20-15(21-17)12-24-8-10-25(11-9-24)13-4-6-14(28-3)7-5-13/h4-7H,8-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILVAFPPCXBQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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